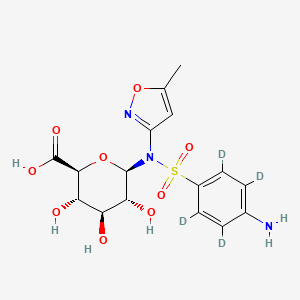

Sulfisomezole N1-glucuronide-d4

Descripción

Sulfisomezole N1-glucuronide-d4 (CAS: 14365-52-7) is a deuterium-labeled metabolite of sulfisomezole (also known as sulfamethoxazole), a sulfonamide antibiotic. It is synthesized by conjugating the parent compound with β-D-glucuronic acid at the N1 position, with four deuterium atoms replacing hydrogen at specific aromatic positions . This compound serves as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, enabling precise quantification of sulfisomezole and its metabolites in biological matrices . Its molecular formula is C₁₆H₁₅D₄N₃O₉S, with a molecular weight of 457.45 g/mol . Key applications include drug metabolism research, environmental toxicology (e.g., tracking antibiotic residues in water systems), and clinical drug monitoring .

Propiedades

Fórmula molecular |

C16H19N3O9S |

|---|---|

Peso molecular |

433.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1/i2D,3D,4D,5D |

Clave InChI |

BLFOMTRQSZIMKK-ZVZOZAOFSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NOC(=C3)C)[2H] |

SMILES canónico |

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Sulfisomezol N1-glucurónido-d4 implica la glucuronidación del sulfisomezol. Este proceso típicamente requiere el uso de ácido uridina 5'-difosfoglucurónico (UDPGA) como donante de glucurónido y enzimas uridina difosfato-glucuronosiltransferasa (UGT) para catalizar la reacción . Las condiciones de reacción a menudo incluyen una solución acuosa tamponada a un pH adecuado para la actividad enzimática, típicamente alrededor de pH 7.4 .

Métodos de producción industrial: La producción industrial de Sulfisomezol N1-glucurónido-d4 sigue principios similares pero a mayor escala. El proceso implica el uso de biorreactores para mantener condiciones óptimas para la reacción enzimática. El producto se purifica luego utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Sulfisomezol N1-glucurónido-d4 principalmente se somete a reacciones metabólicas de fase II, específicamente glucuronidación . Esta reacción implica la conjugación de ácido glucurónico a la posición N1 del sulfisomezol, lo que da como resultado un aumento de la solubilidad en agua y la excreción .

Reactivos y condiciones comunes:

Reactivos: Ácido uridina 5'-difosfoglucurónico (UDPGA), enzimas uridina difosfato-glucuronosiltransferasa (UGT).

Condiciones: Solución acuosa tamponada, pH 7.4, temperatura alrededor de 37°C.

Productos principales: El producto principal de esta reacción es Sulfisomezol N1-glucurónido-d4, que es más soluble en agua y se excreta fácilmente del cuerpo .

Aplicaciones Científicas De Investigación

Sulfisomezol N1-glucurónido-d4 se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Farmacocinética: Estudiar la absorción, distribución, metabolismo y excreción del sulfisomezol y sus derivados.

Estudios de metabolismo: Investigar las vías metabólicas y la cinética enzimática involucradas en la glucuronidación del sulfisomezol.

Química analítica: Servir como un estándar de referencia en espectrometría de masas y otras técnicas analíticas para distinguir entre compuestos deuterados y no deuterados.

Desarrollo de fármacos: Evaluar la seguridad y eficacia de nuevos candidatos a fármacos al comprender sus perfiles metabólicos.

Mecanismo De Acción

El mecanismo de acción de Sulfisomezol N1-glucurónido-d4 implica su función como un metabolito del sulfisomezol. El proceso de glucuronidación aumenta la solubilidad en agua del compuesto, facilitando su excreción del cuerpo . Este proceso está mediado por enzimas uridina difosfato-glucuronosiltransferasa (UGT), que transfieren ácido glucurónico del UDPGA a la posición N1 del sulfisomezol .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Sulfisomezole N1-glucuronide-d4 and related deuterated glucuronides:

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| Sulfisomezole N1-glucuronide-d4 | C₁₆H₁₅D₄N₃O₉S | 14365-52-7 | 457.45 | 5-methylisoxazolyl, deuterated | Metabolic studies, HPLC/LC-MS |

| Sulfamerazine N1-Glucuronide-d4 | C₁₈D₄H₁₈N₄O₈S | 52351-41-4 | 458.48 | 4-methylpyrimidinyl, deuterated | Antibacterial metabolite analysis |

| Sulfamidine N1-Glucuronide-d4 | C₁₈D₄H₁₈N₄O₈S | 52351-41-4 | 458.48 | 4,6-dimethylpyrimidinyl, deuterated | Lab standards, pharmacokinetics |

| Sulfameter N1-Glucuronide-d4 | C₁₇H₁₃D₄N₃O₉S | Not provided | ~453.44 (estimated) | Methoxy-substituted pyrimidine | Antibacterial drug research |

| Tizoxanide-d4 Glucuronide | C₁₆H₁₀D₄N₃O₁₀S·Na | Not provided | 444.38 + 22.99 (Na) | Nitrothiazolyl, sodium salt | Antiparasitic metabolite studies |

Key Observations:

- Heterocyclic Moieties : Sulfisomezole contains a 5-methylisoxazolyl group, whereas Sulfamerazine and Sulfamidine feature pyrimidinyl substituents (4-methyl or 4,6-dimethyl). These differences influence binding affinity to bacterial dihydropteroate synthase, a target of sulfonamides .

- Deuterium Labeling: All compounds are deuterated at aromatic positions (e.g., 4-aminophenyl-d4), ensuring minimal metabolic interference while enhancing detection sensitivity in mass spectrometry .

- Applications : Sulfisomezole and Sulfamidine derivatives are used in antibacterial research , while Tizoxanide-d4 targets antiparasitic studies .

Pharmacokinetic and Analytical Comparisons

Pharmacokinetics

- Sulfisomezole N1-glucuronide-d4 : Glucuronidation reduces renal tubular reabsorption, accelerating urinary excretion. In humans, ~60% of sulfamethoxazole is excreted as N1-glucuronide, with a plasma half-life of ~10–15 hours .

- Sulfamerazine N1-glucuronide-d4 : Exhibits slower hepatic clearance due to its pyrimidinyl group, prolonging its half-life to ~20 hours in preclinical models .

- Sulfamidine N1-glucuronide-d4 : The 4,6-dimethylpyrimidine substituent enhances lipophilicity, increasing tissue penetration but reducing urinary excretion efficiency compared to Sulfisomezole .

Analytical Performance

- UHPLC-MS/MS Detection: Deuterated glucuronides exhibit distinct mass shifts (e.g., +4 Da for D4-labeled compounds), enabling unambiguous differentiation from non-deuterated analogs .

- Sensitivity : Sulfisomezole N1-glucuronide-d4 has a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma, comparable to Sulfamerazine-d4 (LLOQ: 0.2 ng/mL) but superior to Tizoxanide-d4 (LLOQ: 0.5 ng/mL) due to ionization efficiency differences .

Stability and Handling

- Sulfisomezole N1-glucuronide-d4 : Stable at –20°C for >2 years in lyophilized form; aqueous solutions degrade within 48 hours at room temperature .

- Sulfamidine N1-glucuronide-d4 : Requires storage at –80°C due to its labile dimethylpyrimidine group .

- Regulatory Status : Sulfamidine-d4 is classified as a controlled product in some regions, necessitating permits for transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.